molecular formula C16H20ClFN4O B2412868 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone hydrochloride CAS No. 1323384-23-1

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone hydrochloride

Cat. No.: B2412868
CAS No.: 1323384-23-1
M. Wt: 338.81
InChI Key: XDFRMWIBSNJTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties .


Physical and Chemical Properties Analysis

As mentioned earlier, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Piperidine-4-carboxylic acid and ethyl carbonochloridate were used to synthesize related compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This method provides a reasonable overall yield and is applicable to similar compounds (Zheng Rui, 2010).

Biological Activity and Applications

  • Antimicrobial Activity : New pyridine derivatives, similar in structure to the queried compound, have been synthesized and tested for antimicrobial activity. These compounds show variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
  • Antifungal and Antitumor Properties : Compounds with structural similarities, like fluoro-substituted pyrazolyl benzoxazoles, have been synthesized and evaluated for antiproliferative activity. These findings suggest potential applications in antifungal and antitumor research (R. Jadhav, A. Nikumbh, B. Karale, 2015).
  • Neuroprotective Activities : Aryloxyethylamine derivatives, related structurally, have been synthesized and evaluated for neuroprotective activities. These compounds have shown potential in protecting against glutamate-induced cell death and ischemic activities in in vitro and in vivo models (Y. Zhong, Yarong Gao, Yi Xu, Changyong Qi, Bin Wu, 2020).

Analysis and Characterization

Miscellaneous Applications

  • Corrosion Inhibition : Some derivatives have been investigated for their potential in inhibiting corrosion of mild steel in acidic media. This suggests possible applications in material science and engineering (P. Singaravelu, N. Bhadusha, V. Dharmalingam, 2022).

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-3-5-14(17)6-4-13;/h3-8H,2,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRMWIBSNJTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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